Stereochemistry-Dependent mAChR Affinity Difference
While direct Ki data for the isolated (S)-5-hydroxymethyl tolterodine enantiomer at cloned human mAChRs are sparsely reported in the open literature, the stereochemical activity relationship has been firmly established for the parent scaffold. (S)-Tolterodine (the des-hydroxymethyl analog) inhibits mAChR with an IC50 of 588 nM, whereas (R)-tolterodine binds with Ki values of 3.0 nM (M1), 3.8 nM (M2), and 3.4 nM (M3) at human recombinant receptors [1]. The (R)-5-hydroxymethyl metabolite (R)-5-HMT, also known as desfesoterodine, displays Ki values of 2.3, 2.0, 2.5, 2.8, and 2.9 nM at M1–M5, respectively, with a functional Kb of 0.84 nM in guinea-pig bladder strips [2]. Given that hydroxylation of the 5-methyl group does not alter the chiral center configuration, the (S)-5-HMT enantiomer (CAS 260389-90-0) is predicted to show a similarly large potency deficit relative to (R)-5-HMT . This differential is the basis for regulatory requirements that (S)-5-HMT be controlled as a specified enantiomeric impurity in tolterodine and fesoterodine drug substances.
| Evidence Dimension | mAChR inhibitory potency (stereochemistry-dependent) |
|---|---|
| Target Compound Data | IC50 ≈ 588 nM (predicted by analogy to (S)-tolterodine; dedicated Ki data for isolated (S)-5-HMT not available in public domain) |
| Comparator Or Baseline | (R)-5-HMT (desfesoterodine): Ki = 2.3 (M1), 2.0 (M2), 2.5 (M3), 2.8 (M4), 2.9 (M5) nM; Kb = 0.84 nM. (R)-Tolterodine: Ki = 3.0 (M1), 3.8 (M2), 3.4 (M3) nM. |
| Quantified Difference | Estimated ~150–200-fold lower affinity for the (S)-enantiomer vs. the (R)-enantiomer, based on the parent tolterodine enantiomer pair. |
| Conditions | Human recombinant M1–M5 receptors expressed in CHO cells; radioligand binding with [³H]NMS. (S)-Tolterodine IC50 determined by functional assay. |
Why This Matters
Procuring the incorrect enantiomer or racemic material for pharmacological screening would underestimate antimuscarinic potency by two orders of magnitude, while ANDA submissions require the specific (S)-isomer reference standard at validated purity to meet ICH enantiomeric impurity thresholds.
- [1] Nilvebrant L, Andersson KE, Gillberg PG, Stahl M, Sparf B. Tolterodine—a new bladder-selective antimuscarinic agent. Eur J Pharmacol. 1997;327(2-3):195-202. Table 1: Affinity of antimuscarinics for human muscarinic receptor subtypes (Ki, nM). Tolterodine: M1=3.0, M2=3.8, M3=3.4, M4=5.0, M5=3.4. View Source
- [2] Nilvebrant L, Gillberg PG, Sparf B. Antimuscarinic potency and bladder selectivity of PNU-200577, a major metabolite of tolterodine. Pharmacol Toxicol. 1997;81(4):169-172. (Rac)-5-HMT: Kb = 0.84 nM, pA2 = 9.14 in guinea-pig bladder. View Source
